molecular formula C16H24N2O6S B11120160 N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide

N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide

Cat. No.: B11120160
M. Wt: 372.4 g/mol
InChI Key: NEYPGHCLYWNHQR-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide, also known by its chemical formula C₁₉H₂₅N₂O₇S, is a synthetic organic compound. Its structure combines a phenoxyacetamide backbone with a morpholine-4-sulfonyl group, making it an interesting candidate for various applications.

Preparation Methods

Synthetic Routes: The synthesis of N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide involves several steps. One common synthetic route includes the following:

  • Acetylation of 2-(2-methyl-4-hydroxyphenoxy)acetic acid: The starting material, 2-(2-methyl-4-hydroxyphenoxy)acetic acid, undergoes acetylation using acetic anhydride or acetyl chloride to form the corresponding acetyl derivative.

  • Morpholine-4-sulfonylation: The acetylated compound reacts with morpholine-4-sulfonyl chloride under appropriate conditions to introduce the morpholine-4-sulfonyl group.

  • Hydroxypropylation: The final step involves the addition of a hydroxypropyl group to the morpholine nitrogen, resulting in this compound.

Industrial Production: Industrial-scale production methods may vary, but they typically follow similar principles. Optimization of reaction conditions, purification, and scalability are crucial for large-scale synthesis.

Chemical Reactions Analysis

N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group could yield the corresponding sulfonamide.

    Substitution: Nucleophilic substitution reactions at the morpholine nitrogen or other functional groups are possible.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Chemistry::

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules due to its versatile functional groups.

    Medicinal Chemistry: It serves as a scaffold for designing potential drug candidates.

Biology and Medicine::

    Biological Studies: Scientists investigate its interactions with enzymes, receptors, and cellular pathways.

    Pharmacology: It may exhibit pharmacological effects, making it relevant for drug discovery.

Industry::

    Polymer Chemistry: Its structural features make it useful for polymer modification.

    Surfactants and Emulsifiers: It can find applications in formulations.

Mechanism of Action

The precise mechanism by which N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide is unique due to its specific combination of functional groups, similar compounds include other phenoxyacetamides, sulfonyl-containing molecules, and morpholine derivatives.

Properties

Molecular Formula

C16H24N2O6S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(3-hydroxypropyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C16H24N2O6S/c1-13-11-14(25(21,22)18-6-9-23-10-7-18)3-4-15(13)24-12-16(20)17-5-2-8-19/h3-4,11,19H,2,5-10,12H2,1H3,(H,17,20)

InChI Key

NEYPGHCLYWNHQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NCCCO

Origin of Product

United States

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